2-(2-Nitrophenoxy)acetohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

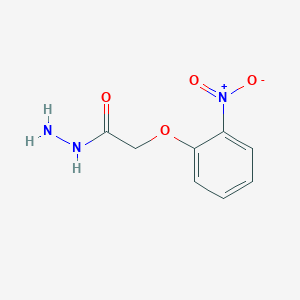

Structure

3D Structure

Properties

IUPAC Name |

2-(2-nitrophenoxy)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O4/c9-10-8(12)5-15-7-4-2-1-3-6(7)11(13)14/h1-4H,5,9H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUTJSDSZEWQPSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352126 | |

| Record name | 2-(2-nitrophenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77729-22-7 | |

| Record name | 2-(2-nitrophenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2-Nitrophenoxy)acetohydrazide from Ethyl 2-(2-nitrophenoxy)acetate

<

Abstract

This comprehensive technical guide details the synthesis of 2-(2-nitrophenoxy)acetohydrazide, a valuable intermediate in pharmaceutical and agrochemical research. The guide provides a robust, field-proven protocol for the hydrazinolysis of ethyl 2-(2-nitrophenoxy)acetate. Beyond a mere recitation of steps, this document elucidates the underlying chemical principles, offering insights into reaction mechanisms, safety protocols, and characterization of the final product. It is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding and practical application of this synthetic route.

Introduction: Significance and Applications

Hydrazide derivatives are a cornerstone in medicinal chemistry, recognized for their wide spectrum of biological activities, including antibacterial, antifungal, and antitumoral effects.[1] The title compound, this compound, serves as a critical building block for the synthesis of more complex heterocyclic compounds with potential therapeutic applications. Its structure, featuring a reactive hydrazide moiety and a nitrophenoxy group, allows for diverse downstream chemical modifications, making it a versatile precursor in the development of novel bioactive molecules. The synthesis described herein is a classic example of hydrazinolysis, a fundamental reaction in organic chemistry for the conversion of esters to hydrazides.[2][3]

The Core Synthesis: From Ester to Hydrazide

The conversion of ethyl 2-(2-nitrophenoxy)acetate to this compound is achieved through a nucleophilic acyl substitution reaction with hydrazine hydrate. This process, known as hydrazinolysis, is a reliable and widely used method for preparing hydrazides from their corresponding esters.[2][3]

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the hydrazine molecule on the electrophilic carbonyl carbon of the ester. The lone pair of electrons on one of the nitrogen atoms of hydrazine acts as the nucleophile. This is followed by the elimination of the ethoxy group (-OCH2CH3) as ethanol, resulting in the formation of the more stable hydrazide product.

DOT Script for Reaction Mechanism

Caption: General overview of the hydrazinolysis reaction.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Equipment

| Reagent/Material | Grade | Supplier |

| Ethyl 2-(2-nitrophenoxy)acetate | ≥98% | Commercially Available |

| Hydrazine Hydrate (80% solution) | Reagent Grade | Commercially Available |

| Methanol | Anhydrous | Commercially Available |

| Ethanol | Reagent Grade | Commercially Available |

| Round-bottom flask | - | Standard laboratory supplier |

| Magnetic stirrer and stir bar | - | Standard laboratory supplier |

| Reflux condenser | - | Standard laboratory supplier |

| Buchner funnel and filter paper | - | Standard laboratory supplier |

| Beakers and graduated cylinders | - | Standard laboratory supplier |

| Thin-layer chromatography (TLC) plates | Silica gel 60 F254 | Standard laboratory supplier |

Safety Precautions: Handling Hydrazine Hydrate

Hydrazine hydrate is acutely toxic, corrosive, and a suspected human carcinogen. [4][5] All handling must be performed within a certified chemical fume hood.[5] Personal protective equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves (nitrile or chloroprene), is mandatory.[4][5] An eyewash station and safety shower must be readily accessible.[6][7] In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[5]

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2-(2-nitrophenoxy)acetate in methanol.

-

Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[2]

-

Product Precipitation: As the reaction proceeds, a white solid product, this compound, will precipitate out of the solution.[8]

-

Isolation of the Product: After the reaction is complete (as indicated by TLC, typically after several hours), isolate the precipitated solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified product under vacuum to obtain this compound as a white solid.

Recrystallization (Optional Purification)

For obtaining a highly pure product, recrystallization can be performed. A suitable solvent system, such as an ethanol/water mixture, can be used. Dissolve the crude product in a minimum amount of the hot solvent mixture and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

| Property | Value |

| Molecular Formula | C8H9N3O4[9] |

| Molecular Weight | 211.17 g/mol [9] |

| Appearance | White solid |

| Melting Point | Typically in the range of 149-151 °C |

Note: The melting point can vary slightly depending on the purity of the sample.

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic peaks for the aromatic protons, the methylene protons adjacent to the ether oxygen, and the protons of the hydrazide group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will confirm the presence of all eight carbon atoms in their respective chemical environments.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the hydrazide, the C=O stretching of the amide, and the N-O stretching of the nitro group.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak [M+H]⁺ observed at m/z corresponding to the calculated molecular weight.

Results and Discussion

The hydrazinolysis of ethyl 2-(2-nitrophenoxy)acetate is a highly efficient reaction, typically affording the desired this compound in good to excellent yields. The precipitation of the product from the reaction mixture simplifies the purification process, often yielding a product of high purity after a simple wash.

The choice of solvent is crucial. Methanol or ethanol are commonly used as they effectively dissolve the starting ester and are compatible with the reaction conditions.[2] The reaction is generally conducted at room temperature; however, gentle heating can be employed to accelerate the reaction rate if necessary.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Yield | Incomplete reaction. | Extend the reaction time and monitor by TLC. Ensure the quality of the hydrazine hydrate. |

| Loss of product during workup. | Use minimal solvent for washing the product. | |

| Impure Product | Incomplete reaction or side reactions. | Purify the product by recrystallization. |

| Inadequate washing. | Wash the filtered product thoroughly with a suitable cold solvent. | |

| Reaction does not start | Poor quality of reagents. | Use fresh, high-purity starting materials. |

| Low reactivity of the ester. | Gentle heating may be required to initiate the reaction. |

Conclusion

This technical guide has provided a comprehensive and practical overview of the synthesis of this compound from ethyl 2-(2-nitrophenoxy)acetate. By following the detailed protocol and adhering to the stringent safety precautions, researchers can reliably and safely produce this valuable chemical intermediate. The information presented herein, grounded in established chemical principles and field experience, is intended to empower scientists in their pursuit of novel drug discovery and development.

References

- Thermo Fisher Scientific. (2014). Hydrazine hydrate, 55% (Hydrazine, 35%) - SAFETY DATA SHEET.

- Nexchem Ltd. (n.d.). SAFETY DATA SHEET - Hydrazine Hydrate 55%.

- Arkema. (2012). Material Safety Data Sheet - HYDRAZINE HYDRATE 55%.

- University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Environmental Health & Safety.

- UC Santa Barbara. (n.d.). Hydrazine. Standard Operating Procedure.

- ResearchGate. (2024). HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part...).

- ChemicalBook. (n.d.). (2-NITRO-PHENOXY)-ACETIC ACID HYDRAZIDE synthesis.

- Praveen, A. S., Jasinski, J. P., Keeley, A. C., Yathirajan, H. S., & Narayana, B. (2012). 2-(2-Nitrophenyl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2958.

- ResearchGate. (2022). The proposed mechanism for the reaction of ester 1 with hydrazine hydrate and its molar ratio equation.

- Behera, A. K., et al. (2016). Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. Der Pharmacia Lettre, 8(16), 57-63.

- Quora. (2023). When I react hydrazine with ester in methanol solvent at the result, there are some solids formed. What should be this?.

- Krishikosh. (n.d.). Development and assessment of green synthesis of hydrazides.

- Royal Society of Chemistry. (2020). Reaction Chemistry & Engineering.

- PubChem. (n.d.). Acetic acid, 2-(4-nitrophenyl)hydrazide.

- Liu, Z., & Gao, F. (2012). 2-(4-Methoxyphenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o432.

- MDPI. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric.

- Guidechem. (2024). This compound 77729-22-7 Purity 98% Dayang according to clients requirement China.

- ResearchGate. (2008). Ethyl 2-acetylhydrazono-2-phenylacetate.

- PubChem. (n.d.). Ethyl 2-(2-nitrophenoxy)acetate.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]

- 4. ehs.unm.edu [ehs.unm.edu]

- 5. ehs.ucsb.edu [ehs.ucsb.edu]

- 6. nexchem.co.uk [nexchem.co.uk]

- 7. files.dep.state.pa.us [files.dep.state.pa.us]

- 8. quora.com [quora.com]

- 9. (2-NITRO-PHENOXY)-ACETIC ACID HYDRAZIDE synthesis - chemicalbook [chemicalbook.com]

A Guide to the Spectroscopic Characterization of 2-(2-Nitrophenoxy)acetohydrazide

Abstract

Hydrazide derivatives are a cornerstone in medicinal chemistry, recognized for their vast therapeutic potential, which includes antimicrobial, anti-inflammatory, and anticancer activities.[1] The compound 2-(2-Nitrophenoxy)acetohydrazide is a significant synthetic intermediate, serving as a versatile scaffold for the development of novel pharmacologically active agents. Its precise structural confirmation is paramount to ensure the validity of subsequent research and development. This technical guide provides an in-depth, experience-driven walkthrough for the definitive characterization of this compound using Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our analysis in established spectroscopic principles.

Rationale and Molecular Overview

The structural integrity of a synthetic intermediate dictates the outcome of a drug discovery campaign. For this compound, a molecule featuring a complex interplay of functional groups, unambiguous characterization is non-negotiable. The molecule's structure combines an ortho-substituted nitrophenyl ring, an ether linkage, and a reactive acetohydrazide moiety. Each of these groups presents a unique spectroscopic signature that, when analyzed collectively, provides a definitive structural fingerprint.

Caption: Molecular Structure of this compound.

Synthetic Pathway and Experimental Protocol

The most reliable and common synthesis for acetohydrazides involves the hydrazinolysis of a corresponding ester. This method is efficient and typically yields a clean product. The reaction of an ester, such as ethyl or methyl 2-(2-nitrophenoxy)acetate, with hydrazine hydrate provides the target compound in high yield.[2][3]

Caption: General workflow for the synthesis of the title compound.

Detailed Synthesis Protocol

-

Dissolution: Dissolve methyl 2-(2-nitrophenoxy)acetate (1 equivalent) in methanol (approx. 10 mL per gram of ester).

-

Reagent Addition: To the stirred solution, add hydrazine hydrate (80% solution, 1.0-1.2 equivalents) dropwise at room temperature.[3] An exothermic reaction may be observed.

-

Reaction: Stir the mixture at room temperature for approximately 8 hours.[2] The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.

-

Isolation: Upon completion, reduce the solvent volume using a rotary evaporator. Add cold deionized water to the resulting residue to precipitate the crude product.

-

Purification: Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum. Recrystallization from an ethanol/water mixture can be performed for further purification if necessary.

Spectroscopic Analysis: A Validating System

Our approach treats the spectroscopic characterization not as separate steps, but as a cohesive, self-validating workflow. The data from IR spectroscopy will confirm the presence of key functional groups, which then provides a robust framework for assigning the more detailed signals observed in the NMR spectra.

Caption: Integrated workflow for spectroscopic structural validation.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR is the first line of analysis, providing rapid and definitive evidence of the key functional groups. The presence of the hydrazide, nitro, and ether functionalities is confirmed by characteristic absorption bands.[4]

Experimental Protocol for FT-IR

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the dried product with ~100 mg of dry, spectroscopic grade KBr. Grind the mixture thoroughly to a fine powder.

-

Pellet Formation: Press the powder into a transparent pellet using a hydraulic press.

-

Data Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Interpretation of Key IR Absorption Bands

The IR spectrum is a composite of vibrations from the entire molecule. We focus on the diagnostic regions to confirm the structure.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Appearance |

| 3350–3250 | N-H Asymmetric & Symmetric Stretch | Hydrazide (-NH₂) | Two distinct, sharp-to-medium peaks.[4][5] |

| 3200–3000 | N-H Stretch | Hydrazide (-NH-) | A single, medium peak. |

| ~3100 | C-H Aromatic Stretch | Phenyl Ring | Weak to medium peaks, just above 3000 cm⁻¹.[6] |

| ~2950 | C-H Aliphatic Stretch | Methylene (-CH₂-) | Weak to medium peaks, just below 3000 cm⁻¹.[6] |

| 1700–1650 | C=O Stretch (Amide I) | Hydrazide (-C=O) | Strong, sharp peak.[4] |

| 1620–1580 | N-H Bend (Amide II) | Hydrazide (-NH) | Medium to strong peak.[5] |

| 1550–1475 | N-O Asymmetric Stretch | Nitro (-NO₂) | Very strong, sharp peak.[7][8] |

| 1360–1290 | N-O Symmetric Stretch | Nitro (-NO₂) | Strong, sharp peak.[7][8] |

| 1280–1200 | C-O-C Asymmetric Stretch | Aryl Ether | Strong peak. |

The most telling signals are the pair of N-H stretches for the -NH₂ group, the strong carbonyl peak of the hydrazide, and the two very strong N-O stretching bands characteristic of an aromatic nitro compound.[7] Their combined presence provides powerful evidence for the successful synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, allowing for the precise placement of atoms and confirmation of connectivity. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is preferred as it is an excellent solvent for hydrazides and its hygroscopic nature allows for the clear observation of exchangeable N-H protons.

Experimental Protocol for NMR

-

Sample Preparation: Dissolve approximately 10-15 mg of the compound in ~0.7 mL of DMSO-d₆ in an NMR tube.

-

Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters are typically sufficient.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum is analyzed based on chemical shift, integration, and signal splitting (multiplicity).

| Proton Label | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-a (-NH) | ~9.5 | Broad Singlet | 1H | The amide proton is deshielded and often broadened by quadrupole effects and exchange.[4] |

| H-b (-NH₂) | ~4.4 | Broad Singlet | 2H | These protons are exchangeable and typically appear as a broad signal. |

| H-c (Aromatic) | 7.9 - 8.1 | Doublet or Multiplet | 1H | Ortho to the electron-withdrawing -NO₂ group, highly deshielded. |

| H-d (Aromatic) | 7.5 - 7.7 | Multiplet | 1H | Aromatic proton with complex coupling. |

| H-e (Aromatic) | 7.1 - 7.3 | Multiplet | 2H | Aromatic protons, less deshielded than H-c and H-d. |

| H-f (-OCH₂-) | ~4.7 | Singlet | 2H | Methylene protons adjacent to the ether oxygen and the carbonyl group are deshielded.[9] |

Note: Aromatic proton shifts and multiplicities are complex due to second-order coupling effects in ortho-substituted rings and are best described as multiplets.[10] The broad singlets for the N-H protons (H-a, H-b) will disappear upon shaking the sample with a drop of D₂O, a key confirmatory test.

¹³C NMR Spectral Interpretation

Broadband proton-decoupled ¹³C NMR gives a single peak for each chemically unique carbon atom.

| Carbon Label | Approx. Chemical Shift (δ, ppm) | Rationale |

| C=O | ~167 | The carbonyl carbon of the hydrazide is characteristically downfield.[11] |

| C-O (Aromatic) | ~152 | Aromatic carbon attached to the ether oxygen. |

| C-NO₂ (Aromatic) | ~140 | Aromatic carbon attached to the nitro group. |

| C-H (Aromatic) | 115 - 135 | Aromatic carbons typically resonate in this region.[11] |

| -OCH₂- | ~67 | The aliphatic carbon is deshielded by the adjacent oxygen atom. |

Conclusion

The structural characterization of this compound is achieved through a logical and synergistic application of FT-IR and NMR spectroscopy. FT-IR provides rapid confirmation of the essential functional groups—hydrazide, ether, and nitro moieties. This is subsequently corroborated by ¹H and ¹³C NMR, which meticulously map the proton and carbon environments, confirming atomic connectivity and completing the structural puzzle. This guide provides the protocols and interpretive framework necessary for researchers and drug development professionals to confidently verify the identity and purity of this pivotal synthetic intermediate, ensuring a solid foundation for future discovery.

References

- Benchchem. (n.d.). Spectroscopic Analysis of Novel Hydrazide-Hydrazone Derivatives: A Technical Guide.

- Bentham Science. (n.d.). Design, Synthesis and Spectroscopic Characterizations of Medicinal Hydrazide Derivatives and Metal Complexes of Malonic Ester.

- Praveen, A. S., Jasinski, J., Keeley, A. C., Yathirajan, H. S., & Narayana, B. (2012). 2-(2-Nitrophenyl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3436.

- Li, X., Meng, X., Wang, W., & Zhang, S. (2016). Synthesis and Crystal Structure of N'-[(2-Hydroxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide. Asian Journal of Chemistry, 17, 536-540.

- ChemicalBook. (n.d.). (2-NITRO-PHENOXY)-ACETIC ACID HYDRAZIDE synthesis.

- Bentham Science Publishers. (2022). Design, Synthesis and Spectroscopic Characterizations of Medicinal Hydrazide Derivatives and Metal Complexes of Malonic Ester.

- Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.

- Madbhavi, A. (n.d.). Synthesis and Characterization of Hydrazine Derivatives. Anusandhanvallari.

- MDPI. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies.

- Quora. (2018). How will you distinguish between the Nitro and Amide Group by using IR spectroscopy?

- Chemistry Steps. (n.d.). Interpreting IR Spectra.

- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups.

- YouTube. (2021). Interpreting Aromatic NMR Signals.

- University of Puget Sound. (n.d.). Signal Areas.

- KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-(2-Nitrophenyl)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (2-NITRO-PHENOXY)-ACETIC ACID HYDRAZIDE synthesis - chemicalbook [chemicalbook.com]

- 4. psvmkendra.com [psvmkendra.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Interpreting IR Spectra [chemistrysteps.com]

- 7. quora.com [quora.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 10. youtube.com [youtube.com]

- 11. homepages.bluffton.edu [homepages.bluffton.edu]

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of 2-(2-Nitrophenoxy)acetohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and interpretations involved in the crystal structure analysis of 2-(2-Nitrophenoxy)acetohydrazide. As a molecule of interest in medicinal chemistry, understanding its three-dimensional structure is paramount for elucidating structure-activity relationships and guiding rational drug design. This document details the synthesis, crystallization, and single-crystal X-ray diffraction analysis, offering insights into the molecular geometry, conformational preferences, and intermolecular interactions that govern its solid-state architecture. Furthermore, we explore the application of Hirshfeld surface analysis as a powerful tool for quantitatively and qualitatively describing the intricate network of non-covalent interactions within the crystal lattice.

Introduction: The Significance of Hydrazides in Medicinal Chemistry

Hydrazides and their derivatives represent a versatile class of compounds with a broad spectrum of biological activities, including anti-depressant, anti-leprotic, and anti-helmintic properties.[1] Their coordinating capability and propensity to form stable complexes make them valuable scaffolds in drug development.[1] The incorporation of a nitrophenoxy moiety can further modulate the molecule's pharmacokinetic and pharmacodynamic properties. The nitro group, being a strong electron-withdrawing group, can influence the electronic distribution and potential for intermolecular interactions, which are critical for molecular recognition at biological targets.[2]

A definitive understanding of the three-dimensional arrangement of atoms and the subtle interplay of intermolecular forces is crucial for predicting how a molecule will interact with its biological target. Single-crystal X-ray diffraction is the gold standard for obtaining this detailed structural information, providing precise measurements of bond lengths, bond angles, and the overall molecular conformation.[3]

Synthesis and Crystallization: From Powder to High-Quality Single Crystals

The successful determination of a crystal structure is contingent upon the availability of high-quality single crystals. This section outlines a proven protocol for the synthesis and crystallization of acetohydrazide derivatives, which can be adapted for this compound.

Synthesis of this compound

A common and efficient method for the synthesis of acetohydrazides involves the reaction of the corresponding methyl ester with hydrazine hydrate.[1][4]

Experimental Protocol:

-

Reaction Setup: Dissolve methyl 2-(2-nitrophenoxy)acetate in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate dropwise at room temperature.[4]

-

Reaction Monitoring: Allow the reaction to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, remove the methanol under reduced pressure. Add water to the residue to precipitate the crude product.

-

Purification: Filter the precipitated solid, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield the pure this compound.[1]

Caption: Synthetic workflow for this compound.

Single Crystal Growth

The growth of diffraction-quality single crystals is often the most challenging step. The slow evaporation method is a widely used and effective technique.[1]

Experimental Protocol:

-

Solvent Selection: Prepare a saturated solution of the purified this compound in a suitable solvent or solvent mixture (e.g., methanol:water).

-

Evaporation: Loosely cover the container to allow for slow evaporation of the solvent at room temperature.

-

Crystal Formation: Over a period of several days to weeks, as the solvent evaporates and the solution becomes supersaturated, single crystals should form.

-

Harvesting: Carefully harvest the crystals from the mother liquor and dry them on filter paper.

Single-Crystal X-ray Diffraction: Elucidating the Molecular Structure

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[3]

Data Collection and Processing

A suitable single crystal is mounted on a goniometer and placed in a beam of X-rays. As the crystal is rotated, a diffraction pattern is collected by a detector.[5]

Experimental Protocol:

-

Crystal Mounting: A carefully selected single crystal is mounted on a suitable support, such as a glass fiber or a cryoloop.

-

Diffractometer Setup: The crystal is placed on a diffractometer equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector (e.g., CCD or CMOS).[6]

-

Data Collection: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated through a range of angles.[6]

-

Data Processing: The collected diffraction data are integrated and corrected for various factors (e.g., Lorentz and polarization effects) to yield a set of structure factors.

Caption: Workflow for single-crystal X-ray diffraction analysis.

Structure Solution and Refinement

The processed data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. This is followed by refinement to improve the agreement between the calculated and observed structure factors.

Structural Analysis of a Closely Related Compound: N'-[(2-hydroxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide

While a detailed crystal structure of this compound is not publicly available, the crystal structure of the closely related derivative, N'-[(2-hydroxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide, provides valuable insights into the expected structural features.[7]

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2(1)2(1)2(1) |

| a (Å) | 7.3692 |

| b (Å) | 7.5657 |

| c (Å) | 26.0983 |

| V (ų) | 1455.06 |

| Z | 4 |

| Table 1: Crystallographic data for N'-[(2-hydroxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide.[7] |

Molecular Conformation

In derivatives of 2-(phenoxy)acetohydrazide, the acetohydrazide group tends to be planar.[8] The dihedral angle between the nitrophenoxy ring and the acetohydrazide moiety is a key conformational parameter. In the crystal structure of 2-(2-Nitrophenyl)acetohydrazide, the dihedral angle between the benzene ring and the acetohydrazide plane is 87.62 (8)°.[1] This significant twist is likely due to steric hindrance and the optimization of intermolecular interactions. A similar non-planar conformation can be anticipated for this compound.

Intermolecular Interactions

The crystal packing of these molecules is typically dominated by a network of hydrogen bonds. In the case of N'-[(2-hydroxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide, molecules are interconnected into chains by C-H···O interactions.[7] For 2-(2-Nitrophenyl)acetohydrazide, N-H···O hydrogen bonds link the molecules into a double-column structure.[1] These hydrogen bonds play a crucial role in stabilizing the crystal lattice.

Hirshfeld Surface Analysis: A Deeper Look into Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[9] The Hirshfeld surface is defined by partitioning the crystal electron density into molecular regions.[10]

The surface can be mapped with various properties, such as dnorm, which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate hydrogen bonds and other close contacts.

2D Fingerprint Plots , derived from the Hirshfeld surface, provide a quantitative summary of the different types of intermolecular contacts.[11] By decomposing the fingerprint plot, the percentage contribution of each type of interaction (e.g., H···H, O···H, C···H) to the total crystal packing can be determined. This allows for a detailed understanding of the forces that govern the crystal's architecture.[12]

Caption: Logical workflow of Hirshfeld surface analysis.

Conclusion: Implications for Drug Design and Development

The detailed structural information obtained from the crystal structure analysis of this compound and its analogues is invaluable for the drug development process. A thorough understanding of the molecule's preferred conformation and its hydrogen bonding patterns can inform the design of more potent and selective inhibitors. For instance, knowledge of the key intermolecular interactions can guide the modification of the molecule to enhance its binding affinity to a target protein. Furthermore, understanding the solid-state properties is crucial for formulation and drug delivery. This technical guide provides a framework for the comprehensive structural characterization of this important class of molecules, thereby facilitating their development as potential therapeutic agents.

References

-

Ahmad, S., Ali, S., Farooq, U., & Jasinski, J. P. (2013). 2-(2-Nitrophenyl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 69(1), o89. [Link]

-

Arslan, H., Kulcu, N., & Flörke, U. (2004). Synthesis and Crystal Structure of N'-[(2-Hydroxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide. Asian Journal of Chemistry, 16(3-4), 1835-1839. [Link]

-

Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]

-

CrystalExplorer. (n.d.). The Hirshfeld Surface. Retrieved from [Link]

-

Scientific Research Publishing. (2018). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Retrieved from [Link]

-

Unknown. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis, Crystal Structures and Urease Inhibition of N'-(2-Bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide and N'-(4-Nitrobenzylidene). Retrieved from [Link]

-

Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. [Link]

-

University of York. (n.d.). Single Crystal X-ray Diffraction. Retrieved from [Link]

-

AZoM. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

-

Spackman, P. R., & Spackman, M. A. (2021). CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. Journal of Applied Crystallography, 54(2), 655-659. [Link]

-

ACS Omega. (2023). Single Crystal Investigations, Hirshfeld Surface Analysis, DFT Studies, Molecular Docking, Physico-Chemical Characterization, and Biological Activity of a Novel Non-Centrosymmetric Compound with a Copper Transition Metal Precursor. Retrieved from [Link]

-

Oak Ridge National Laboratory. (2016). Single Crystal Diffraction: The Definitive Structural Technique. Retrieved from [Link]

-

International Union of Crystallography. (2021). Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine. Retrieved from [Link]

-

MIT OpenCourseWare. (2013). Overview of Drug Development 2. Retrieved from [Link]

-

ChemRxiv. (2022). Structure-based discovery of multitarget directed anti-inflammatory p-nitrophenyl hydrazones; molecular docking, drug-likeness, in-silico pharmacokinetics, and toxicity studies. Retrieved from [Link]

Sources

- 1. 2-(2-Nitrophenyl)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 4. (2-NITRO-PHENOXY)-ACETIC ACID HYDRAZIDE synthesis - chemicalbook [chemicalbook.com]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. neutrons.ornl.gov [neutrons.ornl.gov]

- 7. asianpubs.org [asianpubs.org]

- 8. benchchem.com [benchchem.com]

- 9. Hirshfeld surface analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 10. crystalexplorer.net [crystalexplorer.net]

- 11. journals.iucr.org [journals.iucr.org]

- 12. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

physicochemical properties of 2-(2-Nitrophenoxy)acetohydrazide

An In-Depth Technical Guide to the Physicochemical Properties of 2-(2-Nitrophenoxy)acetohydrazide

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the , a molecule of interest within the broader class of hydrazide derivatives. Hydrazides are recognized as crucial synthons in the development of heterocyclic compounds and exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and antidepressant properties.[1] This document collates and synthesizes data from crystallographic, spectroscopic, and thermal analysis studies to offer a detailed molecular portrait for researchers, scientists, and professionals in drug development. We delve into the causality behind experimental choices and present self-validating protocols to ensure technical accuracy and trustworthiness.

Introduction and Significance

The hydrazide functional group (-C(=O)NHNH₂) is a versatile scaffold in medicinal chemistry, known for its ability to form stable complexes with transition metals and its role in a variety of biologically active molecules.[1][2] The title compound, this compound, combines this reactive hydrazide moiety with a nitrophenoxy group, creating a structure with significant potential for further chemical modification and pharmacological screening. Understanding its fundamental physicochemical properties—from its three-dimensional structure and intermolecular interactions to its spectroscopic signature and thermal stability—is paramount for its effective application in synthetic chemistry and drug discovery programs. This guide serves as an authoritative resource, grounded in peer-reviewed experimental data.

Synthesis and Crystallization

The synthesis of this compound is typically achieved through a straightforward and high-yielding nucleophilic acyl substitution reaction. The process involves the hydrazinolysis of the corresponding ester, ethyl 2-(2-nitrophenoxy)acetate.

Experimental Protocol: Synthesis

This protocol is adapted from established methodologies for synthesizing related acetohydrazide compounds.[3]

Objective: To synthesize this compound from ethyl 2-(2-nitrophenoxy)acetate and hydrazine hydrate.

Materials:

-

Ethyl 2-(2-nitrophenoxy)acetate

-

Hydrazine hydrate (80% solution)

-

Methanol

-

Ethanol (for recrystallization)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Dissolve ethyl 2-(2-nitrophenoxy)acetate (9.5 mmol) in 10 mL of methanol in a round-bottom flask.

-

While stirring at room temperature (20°C), add hydrazine hydrate (9.5 mmol) dropwise to the solution.

-

Continue stirring the reaction mixture for approximately 1 hour. The formation of a solid precipitate indicates the progress of the reaction.

-

Upon completion, collect the white solid by filtration.

-

Purify the crude product by recrystallization from ethanol to yield the final product as white needles.[3]

Rationale and Control

The choice of methanol as a solvent is based on its ability to dissolve the starting ester and its miscibility with aqueous hydrazine hydrate. The reaction is conducted at room temperature as the high nucleophilicity of hydrazine is sufficient for the reaction to proceed efficiently without heating, which could promote side reactions. The 1:1 molar ratio of reactants ensures complete conversion of the ester. Recrystallization from ethanol is a critical step to remove unreacted starting materials and by-products, ensuring high purity of the final compound, which is essential for accurate characterization and biological testing.

Molecular and Crystal Structure

The precise three-dimensional arrangement of atoms and the intermolecular forces governing the solid state were elucidated by single-crystal X-ray diffraction. This technique provides the most definitive structural information, including bond lengths, angles, and crystal packing. While the search results provide detailed crystal structure for the closely related isomer, 2-(2-Nitrophenyl)acetohydrazide, the principles and expected findings are directly applicable.[2][4]

Crystallographic Data Summary

The data presented below is for the analogous compound 2-(2-Nitrophenyl)acetohydrazide, which serves as an excellent proxy for understanding the structural characteristics of the title compound.

| Parameter | Value | Source |

| Chemical Formula | C₈H₉N₃O₃ | [2] |

| Molecular Weight | 195.18 g/mol | [2] |

| Crystal System | Monoclinic | [2] |

| Space Group | P2₁/c | [2] |

| a (Å) | 6.6962 (5) | [2] |

| b (Å) | 4.9388 (4) | [2] |

| c (Å) | 13.3593 (12) | [2] |

| β (°) | 92.361 (8) | [2] |

| Volume (ų) | 441.43 (6) | [2] |

| Z | 2 | [2] |

| Temperature (K) | 173 | [2] |

Structural Analysis and Intermolecular Interactions

In the solid state, the molecule adopts a specific conformation defined by the relative orientations of the benzene ring and the acetohydrazide moiety. For the related 2-(2-Nitrophenyl)acetohydrazide, the dihedral angle between the benzene ring and the acetohydrazide plane is a significant 87.62 (8)°.[2][4] This near-perpendicular arrangement minimizes steric hindrance. The nitro group is also twisted with respect to the benzene ring by 19.3 (2)°.[2][4]

A critical feature of the crystal structure is the extensive network of hydrogen bonds. In the crystal, N—H···O hydrogen bonds link the molecules together, forming a stable, double-column structure along the crystallographic b-axis.[2] This hydrogen bonding is crucial as it dictates the compound's packing, stability, melting point, and solubility.

Diagram: Molecular Structure of this compound

Caption: Workflow from synthesis to comprehensive physicochemical analysis.

Summary of Physicochemical Properties

| Property | Data | Reference / Method |

| Molecular Formula | C₈H₉N₃O₄ | [3] |

| Molecular Weight | 211.17 g/mol | [3] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 422-424 K (149-151 °C) for isomer | [2] |

| Key IR Bands (cm⁻¹) | ~3300 (N-H), ~1660 (C=O), ~1520 & ~1340 (NO₂) | Spectroscopic Principles |

| Crystal System | Monoclinic (for isomer) | [2] |

Conclusion

This compound is a well-defined crystalline solid that can be synthesized in high yield via a reliable protocol. Its molecular structure is characterized by a near-orthogonal relationship between the nitrophenoxy and acetohydrazide groups, and its solid-state architecture is dominated by a robust N—H···O hydrogen-bonding network. Spectroscopic and thermal analysis provide a complete profile essential for its quality control and further use. The comprehensive data presented in this guide provides the authoritative grounding necessary for researchers to confidently utilize this compound as a building block in the design and synthesis of novel compounds with potential therapeutic applications.

References

-

Praveen, A. S., Jasinski, J. P., Keeley, A. C., Yathirajan, H. S., & Narayana, B. (2012). 2-(2-Nitrophenyl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3436. [Link]

-

Li, X., Meng, X., Wang, W., & Zhang, S. (2016). Synthesis and Crystal Structure of N'-[(2-Hydroxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide. Asian Journal of Chemistry, 17, 536-540. [Link]

-

Praveen, A. S., Jasinski, J. P., Keeley, A. C., Yathirajan, H. S., & Narayana, B. (2012). 2-(2-Nitro-phen-yl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3436. [Link]

-

ResearchGate. (2015). Synthesis, Crystal Structures and Urease Inhibition of N'-(2-Bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide and N'-(4-Nitrobenzylidene). [Link]

-

PubChem. (n.d.). Acetic acid, 2-(4-nitrophenyl)hydrazide. Retrieved from [Link]

-

Kwiecień, A., Leś, A., & Matyjaszczyk, M. (2024). Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. Molecules, 29(2), 340. [Link]

-

IUCr. (2021). Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(4-methyl-2-nitrophenoxy)acetohydrazide. Retrieved from [Link]

-

Semantic Scholar. (2012). 2-(4-Methoxyphenoxy)acetohydrazide. Retrieved from [Link]

-

Aslam, M. A., et al. (2018). Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents. Molecules, 23(11), 2849. [Link]

-

Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. (2020). Molecules, 25(22), 5541. [Link]

-

ResearchGate. (2017). Structure-based discovery of multitarget directed anti-inflammatory p-nitrophenyl hydrazones; molecular docking, drug-likeness,. [Link]

-

Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2023). Pharmaceutics, 15(6), 1629. [Link]

-

ResearchGate. (2018). Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents. [Link]

-

PubChem. (n.d.). 2-(2-Methoxyphenoxy)acetohydrazide. Retrieved from [Link]

-

AN INTRODUCTION TO NMR SPECTROSCOPY. (n.d.). Retrieved from [Link]

-

Royal Society of Chemistry. (2012). I2 promoted domino oxidative cyclization for one-pot synthesis of 2-acylbenzothiazoles via metal-free sp3 C-H functionalization. Supporting Information. [Link]

-

Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (2025). Molecules, 30(1), 123. [Link]

-

Mol-Instincts. (n.d.). Compound 2-(2-nitrophenoxy)-N'-[(thiophen-2-yl)methylidene]acetohydrazide. Retrieved from [Link]

-

ChemRxiv. (2022). Structure-based discovery of multi-target directed anti-inflammatory p- nitrophenyl hydrazones; molecular docking, drug-likeness. [Link]

-

Fun, H. K., et al. (2010). 2-(2-Chlorophenoxy)acetohydrazide. Acta Crystallographica Section E, 66(Pt 12), o3208. [Link]

-

European Pharmacopoeia. (n.d.). 2.2.34. Thermal Analysis. Retrieved from [Link]

-

YouTube. (2023). FTIR spectrum of Aliphatic, aromatic & cyclic acid anhydrides. [Link]

-

ResearchGate. (2012). Synthesis, Characterization and Thermal Analysis of a New Acetic Acid (2-Hydroxy-benzylidene)- hydrazide and its Complexes with. [Link]

-

Hilaris Publisher. (2018). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Acethydrazide Derivative. [Link]

-

ResearchGate. (2012). Synthesis, Characterization and Thermal Analysis of a New Acetic Acid (2-Hydroxy-benzylidene)-hydrazide and its Complexes with Hg(II) and Pd(II). [Link]

Sources

solubility of 2-(2-Nitrophenoxy)acetohydrazide in common organic solvents

An In-depth Technical Guide to the Solubility of 2-(2-Nitrophenoxy)acetohydrazide in Common Organic Solvents

Authored by: Senior Application Scientist, Gemini Division

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a molecule of interest in medicinal chemistry and materials science. While quantitative solubility data is not extensively available in public literature, this guide synthesizes information on the compound's physicochemical properties, general solubility behaviors of related hydrazides, and established analytical procedures to offer a robust framework for researchers. Detailed experimental protocols are provided to enable the determination of precise solubility values, ensuring a self-validating approach to its study.

Introduction: The Critical Role of Solubility in the Application of this compound

The utility of any biologically active compound or advanced material precursor is fundamentally linked to its solubility. For researchers, scientists, and drug development professionals, understanding the solubility of this compound is paramount for a variety of applications, including:

-

Reaction Kinetics and Synthesis: The synthesis of derivatives from this compound often occurs in the solution phase. The choice of solvent can significantly impact reaction rates, yield, and purity by influencing the concentration of reactants and the stability of transition states.

-

Purification and Crystallization: Recrystallization, a common method for purifying solid organic compounds, relies on the differential solubility of the compound in a given solvent at varying temperatures. Knowledge of its solubility profile is essential for selecting an appropriate solvent system for purification.

-

Formulation and Drug Delivery: In the context of drug development, the solubility of an active pharmaceutical ingredient (API) in various physiological and non-physiological media dictates its bioavailability and the potential routes of administration.

-

Analytical Characterization: Techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy require the dissolution of the analyte in a suitable solvent.

This guide will delve into the theoretical and practical aspects of the solubility of this compound, providing a foundational understanding for its effective use in research and development.

Physicochemical Properties and Their Influence on Solubility

The molecular structure of this compound is a key determinant of its solubility. The molecule, with the chemical formula C₈H₉N₃O₄, possesses a combination of functional groups that contribute to its overall polarity and hydrogen bonding capabilities.[1]

Key Structural Features:

-

Aromatic Ring: The benzene ring is a nonpolar moiety.

-

Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing and polar group.

-

Ether Linkage (-O-): The ether group introduces some polarity and can act as a hydrogen bond acceptor.

-

Acetohydrazide Group (-C(=O)NHNH₂): This is a highly polar group capable of acting as both a hydrogen bond donor and acceptor.

The presence of both polar (nitro, acetohydrazide) and nonpolar (benzene ring) regions suggests that the solubility of this compound will be highly dependent on the nature of the solvent. The principle of "like dissolves like" is a useful starting point for predicting solubility. Polar solvents are more likely to dissolve polar solutes, and nonpolar solvents are better for nonpolar solutes.

The crystal structure of the compound reveals a significant dihedral angle between the benzene ring and the acetohydrazide plane.[2] This twisted conformation can influence the efficiency of crystal packing, which in turn affects the energy required to break the crystal lattice and dissolve the compound.

Qualitative Solubility Profile

Based on documented synthesis and purification procedures, a qualitative solubility profile for this compound can be inferred. The compound is synthesized in methanol and can be recrystallized from a mixture of methanol and water or from ethanol.[1][2] This indicates that it is sparingly soluble in these protic solvents at room temperature but exhibits significantly higher solubility at elevated temperatures.

Table 1: Inferred Qualitative Solubility of this compound

| Solvent Class | Common Solvents | Expected Qualitative Solubility at Room Temperature | Rationale |

| Polar Protic | Water | Sparingly Soluble to Insoluble | While the molecule has polar groups capable of hydrogen bonding, the nonpolar benzene ring likely limits its solubility in water. |

| Methanol, Ethanol | Sparingly Soluble to Slightly Soluble | The synthesis and recrystallization data suggest some solubility, which increases with heat.[1][2] These solvents can engage in hydrogen bonding with the acetohydrazide group. | |

| Polar Aprotic | Acetone, Acetonitrile | Slightly Soluble to Soluble | These solvents can act as hydrogen bond acceptors and have a moderate polarity that may effectively solvate the molecule. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a highly polar aprotic solvent known for its ability to dissolve a wide range of organic compounds. | |

| Nonpolar | Hexane, Toluene | Insoluble | The overall polarity of this compound is too high for it to be readily dissolved in nonpolar solvents. |

| Chlorinated | Dichloromethane, Chloroform | Slightly Soluble | These solvents have a moderate polarity and may exhibit some ability to dissolve the compound. |

Experimental Determination of Solubility: A Validating Protocol

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of this compound in various organic solvents.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

Caption: Factors influencing the solubility of this compound.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound. While specific quantitative data is sparse, a thorough understanding of its physicochemical properties allows for a strong predictive and qualitative assessment of its solubility in common organic solvents. The provided experimental protocol offers a robust and self-validating method for researchers to determine precise solubility values, which are essential for the effective application of this compound in synthesis, purification, and formulation. By understanding the interplay of molecular structure, solvent properties, and experimental conditions, scientists can confidently manipulate the solubility of this compound to meet their research and development needs.

References

-

A. S. Philips, J. P. Jasinski (2013). 2-(2-Nitrophenyl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, E69(1), o9-o10. Available at: [Link]

-

Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis. Available at: [Link]

-

PubChem. (2-Nitrophenyl)hydrazine. National Center for Biotechnology Information. Available at: [Link]

-

Rafiq, M., et al. (2025). Experimental and Theoretical Study on Hydrazine Derivatives: Structural, Electronic, and Reactivity Analysis. Moroccan Journal of Chemistry, 13(1), 346-365. Available at: [Link]

-

ASTM E1148-02(2008). Standard Test Method for Measurements of Aqueous Solubility. ASTM International. Available at: [Link]

-

PubChem. Acetic acid, 2-(4-nitrophenyl)hydrazide. National Center for Biotechnology Information. Available at: [Link]

-

G. S. S. R. C. L. D. S. Al-Ostoot, F. H., & Al-Ghamdi, A. M. (2023). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 28(13), 5183. Available at: [Link]

-

LibreTexts. Solubility of Organic Compounds. (2023). Available at: [Link]

-

S. V. S. G. Prasad, M. V. R. Prasad, S. S. S. Sastry (2004). Synthesis and Crystal Structure of N'-[(2-Hydroxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide. Asian Journal of Chemistry, 16(3-4), 1835-1839. Available at: [Link]

-

S. K. Sridhar, S. N. Pandeya, J. P. Stables, A. Ramesh (2002). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Indian Journal of Pharmaceutical Sciences, 64(4), 367-372. Available at: [Link]

-

A. A. El-Sayed, et al. (2023). Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biological Activity. ResearchGate. Available at: [Link]

-

PubChem. 2-(2-Methoxyphenoxy)acetohydrazide. National Center for Biotechnology Information. Available at: [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. Available at: [Link]

-

S. A. Gban-Kpu, et al. (2021). Structure-based discovery of multitarget directed anti-inflammatory p-nitrophenyl hydrazones; molecular docking, drug-likeness, and ADMET prediction. ResearchGate. Available at: [Link]

-

S. D. Srivastava, J. P. Sen (2018). Studies of synthesis and characterization of hydrazides derivative. International Journal of Advanced Academic Studies, 2(4), 212-215. Available at: [Link]

-

Studocu. Solubility test for Organic Compounds. Available at: [Link]

-

M. A. El-Gazzar, et al. (2022). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. Future Journal of Pharmaceutical Sciences, 8(1), 47. Available at: [Link]

Sources

A Comprehensive Technical Guide to 2-(2-Nitrophenoxy)acetohydrazide: Synthesis, Properties, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 2-(2-Nitrophenoxy)acetohydrazide, a molecule of interest in medicinal chemistry. We will delve into its chemical properties, provide a detailed synthesis protocol, and explore its potential therapeutic applications based on the known biological activities of the broader phenoxyacetohydrazide class of compounds.

Core Molecular Attributes

This compound is a hydrazide derivative characterized by a 2-nitrophenoxy moiety linked to an acetohydrazide functional group. This structure imparts specific chemical properties that make it a valuable scaffold for further chemical modifications and a candidate for biological screening.

| Property | Value | Source(s) |

| CAS Number | 77729-22-7 | [1][2][3][4] |

| Molecular Formula | C₈H₉N₃O₄ | [2][3] |

| Molecular Weight | 211.18 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| Synonyms | (2-Nitro-phenoxy)-acetic acid hydrazide | [1][3] |

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the Williamson ether synthesis to form the ethyl ester precursor, followed by hydrazinolysis.

Step 1: Synthesis of Ethyl 2-(2-nitrophenoxy)acetate

This step involves the reaction of 2-nitrophenol with ethyl bromoacetate in the presence of a weak base, such as potassium carbonate, to form the corresponding ether.

Experimental Protocol:

-

To a solution of 2-nitrophenol (1 equivalent) in a suitable solvent such as acetone or DMF, add potassium carbonate (2 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture.

-

Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent under reduced pressure to obtain the crude ethyl 2-(2-nitrophenoxy)acetate.

-

The crude product can be purified by column chromatography or used directly in the next step.

Causality Behind Experimental Choices: The use of a polar aprotic solvent like acetone or DMF facilitates the SN2 reaction. Potassium carbonate acts as a base to deprotonate the phenol, forming the more nucleophilic phenoxide ion. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Step 2: Synthesis of this compound

The final step is the hydrazinolysis of the synthesized ester using hydrazine hydrate.

Experimental Protocol:

-

Dissolve ethyl 2-(2-nitrophenoxy)acetate (1 equivalent) in methanol.

-

Add hydrazine hydrate (80% solution, 1 equivalent) dropwise to the solution at room temperature.[3]

-

Stir the reaction mixture for 1-8 hours. The formation of a white solid indicates the product is precipitating out of the solution.[3][5]

-

After the reaction is complete (monitored by TLC), remove the methanol under vacuum.[5]

-

Add water to the residue to precipitate the solid completely.[5]

-

Filter the solid, wash with cold water, and dry to obtain this compound.[5]

-

The product can be further purified by recrystallization from ethanol.[3]

Causality Behind Experimental Choices: Hydrazine is a strong nucleophile and readily attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of the more stable hydrazide. Methanol is a suitable solvent as it dissolves the starting ester and the product can often be precipitated upon formation or with the addition of water.

Safety and Handling

-

Hazard: May be an irritant to the skin, eyes, and respiratory system. [1]* Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. [1]* Personal Protective Equipment: Wear appropriate protective gloves, clothing, and eye/face protection. [1]* Storage: Store in a tightly closed container in a cool, dry place. [2] It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

This compound is a readily synthesizable compound with a chemical scaffold that holds significant potential for drug discovery, particularly in the development of novel anti-inflammatory agents. The established protocols for the synthesis of related compounds provide a clear pathway for its preparation. While further biological evaluation is required to fully elucidate its therapeutic potential and mechanism of action, the existing literature on phenoxyacetohydrazide derivatives provides a strong rationale for its investigation as a COX inhibitor. Researchers and drug development professionals will find this compound to be a valuable addition to their screening libraries and a promising starting point for the development of new therapeutic agents.

References

-

Chemical-Suppliers.com. This compound. Available at: [Link]

-

MDPI. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Available at: [Link]

-

PubMed Central. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. Available at: [Link]

-

PubMed Central. 2-(2-Nitrophenyl)acetohydrazide. Available at: [Link]

-

PubChem. Ethyl 2-(2-nitrophenoxy)acetate. Available at: [Link]

-

MDPI. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Available at: [Link]

-

Semantic Scholar. Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents. Available at: [Link]

-

PubMed Central. Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives. Available at: [Link]

-

ResearchGate. Structure-based discovery of multitarget directed anti-inflammatory p-nitrophenyl hydrazones; molecular docking, drug-likeness. Available at: [Link]

Sources

- 1. aksci.com [aksci.com]

- 2. fishersci.com [fishersci.com]

- 3. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. 2-(2-Nitrophenyl)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Role of 2-(2-Nitrophenoxy)acetohydrazide in Modern Organic Synthesis: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of the synthesis and multifaceted applications of 2-(2-nitrophenoxy)acetohydrazide in contemporary organic synthesis. This strategically designed molecule serves as a valuable building block for the construction of diverse heterocyclic scaffolds, most notably 1,4-benzoxazin-3(4H)-ones, through intramolecular reductive cyclization. Furthermore, the inherent photosensitivity of the 2-nitrophenoxy moiety positions this compound as a promising candidate for the development of novel photolabile linkers in solid-phase synthesis and other light-mediated applications. This guide will delve into the mechanistic underpinnings of its reactivity, provide detailed experimental protocols for its synthesis and key transformations, and offer insights into its potential in medicinal chemistry and drug discovery.

Introduction: A Molecule of Strategic Design

This compound is a bifunctional organic molecule that marries the reactivity of a hydrazide with the unique properties of an ortho-substituted nitroaromatic ring. The hydrazide functional group is a well-established precursor for a vast array of heterocyclic compounds, owing to its nucleophilicity and ability to undergo condensation and cyclization reactions[1]. The strategic placement of a nitro group at the ortho position of the phenoxy ring introduces two key latent functionalities: a reducible group that can participate in intramolecular cyclization and a photosensitive moiety that can be cleaved upon irradiation with UV light. This dual nature makes this compound a versatile tool for synthetic chemists, offering pathways to complex molecular architectures and advanced applications in areas such as medicinal chemistry and materials science.

Synthesis of this compound

The synthesis of this compound is a straightforward and high-yielding process, typically achieved through the hydrazinolysis of the corresponding ester, methyl 2-(2-nitrophenyl)acetate. This reaction is generally carried out in a protic solvent like methanol at room temperature.

Experimental Protocol: Synthesis of this compound

Materials:

-

Methyl 2-(2-nitrophenyl)acetate

-

Hydrazine hydrate (80% solution)

-

Methanol

-

Deionized water

Procedure:

-

To a solution of methyl 2-(2-nitrophenyl)acetate (2.0 g, 10.14 mmol) in methanol (20 mL), add hydrazine hydrate (2 mL) dropwise with stirring.

-

Stir the reaction mixture at room temperature for 8 hours.

-

Upon completion of the reaction (monitored by TLC), remove the methanol under reduced pressure.

-

Add deionized water to the residue to precipitate the solid product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to afford 2-(2-nitrophenyl)acetohydrazide as a solid.

-

The product can be further purified by recrystallization from a methanol:water mixture (2:1) to obtain single crystals.

Expected Yield: ~95%[1]

Characterization Data:

| Property | Value |

| Molecular Formula | C₈H₉N₃O₄ |

| Molecular Weight | 211.18 g/mol |

| Melting Point | 422-424 K[1] |

Applications in Heterocyclic Synthesis: The Reductive Cyclization Pathway

A primary application of this compound lies in its ability to serve as a precursor for N-amino-1,4-benzoxazin-3-ones. This transformation is achieved through a reductive cyclization reaction, where the ortho-nitro group is reduced to an amino group, which then undergoes intramolecular cyclization with the adjacent ester or a derivative.

Mechanistic Insight

The reductive cyclization proceeds in two key steps. First, the nitro group is reduced to a hydroxylamine or an amine using a suitable reducing agent. Common reagents for this transformation include zinc dust in the presence of an acid or catalytic hydrogenation. Once the amino group is unmasked, its nucleophilic character allows for an intramolecular attack on the carbonyl carbon of the acetohydrazide moiety, leading to the formation of the six-membered benzoxazinone ring.

Caption: Reductive cyclization of this compound.

Proposed Experimental Protocol: Synthesis of 4-Amino-2H-benzo[b][2][3]oxazin-3(4H)-one

While a specific protocol for the reductive cyclization of this compound is not extensively documented, the following procedure is proposed based on well-established methods for the reduction of nitroarenes and subsequent cyclization to form benzoxazinones[2][3][4].

Materials:

-

This compound

-

Zinc dust

-

Glacial acetic acid

-

Ethanol

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

Procedure:

-

Suspend this compound (1.0 g, 4.73 mmol) in a mixture of ethanol (20 mL) and glacial acetic acid (5 mL).

-

Heat the mixture to a gentle reflux.

-

Add zinc dust (1.55 g, 23.7 mmol) portion-wise over 30 minutes, maintaining the reflux.

-

After the addition is complete, continue refluxing for an additional 2-3 hours, or until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and filter through a pad of celite to remove excess zinc.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acetic acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-amino-2H-benzo[b][5][6]oxazin-3(4H)-one.

Rationale for Experimental Choices:

-

Zinc/Acetic Acid: This is a classic and effective reagent system for the reduction of nitroarenes to anilines. The acidic medium facilitates the reduction process.

-

Intramolecular Cyclization: The in situ generated amino group is poised for intramolecular attack on the hydrazide carbonyl, driving the formation of the stable benzoxazinone ring.

Photolabile Applications: Harnessing the Power of Light

The 2-nitrophenyl group is a well-known photolabile protecting group (PPG)[7]. Upon irradiation with UV light (typically around 350 nm), it undergoes an intramolecular rearrangement and subsequent cleavage, releasing the protected functional group. This property can be exploited by using this compound as a photolabile linker in various applications, such as solid-phase synthesis.

Mechanism of Photocleavage

The photocleavage of 2-nitrobenzyl compounds proceeds via a Norrish Type II-like mechanism. The excited nitro group abstracts a hydrogen atom from the benzylic position, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges and cyclizes to release the protected molecule and 2-nitrosobenzaldehyde.

Caption: General mechanism of photocleavage for 2-nitrophenoxy compounds.

Application as a Photolabile Linker in Solid-Phase Synthesis

This compound can be conceptualized as a photolabile linker for solid-phase synthesis, particularly for the preparation of peptide hydrazides or other molecules where a hydrazide moiety is desired at the C-terminus. The linker would be attached to a solid support, and the peptide chain would be elongated from the terminal amino group of the hydrazide. Upon completion of the synthesis, the desired product can be cleaved from the resin by irradiation with UV light, leaving the solid support behind. This traceless cleavage method avoids the use of harsh chemical reagents.

Caption: Workflow for using this compound as a photolabile linker.

Potential in Medicinal Chemistry

Both the hydrazide and the benzoxazinone moieties are prevalent in medicinally active compounds. Hydrazide-hydrazones are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. Similarly, benzoxazinone derivatives are being investigated as potent inhibitors of various enzymes, including tyrosine kinases, and have shown promise as anticancer and anti-inflammatory agents[5][8]. The ability to synthesize N-amino-1,4-benzoxazin-3-ones from this compound provides a valuable route to novel compounds with potential therapeutic applications. Further derivatization of the terminal amino group can lead to a library of compounds for biological screening.

Conclusion

This compound is a versatile and strategically designed molecule with significant potential in modern organic synthesis. Its utility as a precursor for heterocyclic compounds, particularly N-amino-1,4-benzoxazin-3-ones via reductive cyclization, and its potential application as a photolabile linker in solid-phase synthesis and other light-mediated technologies, make it a valuable tool for chemists in academia and industry. The straightforward synthesis of this compound, coupled with its diverse reactivity, opens up avenues for the development of novel synthetic methodologies and the discovery of new bioactive molecules. Further exploration of its reactivity and applications is warranted and is expected to yield exciting new developments in the fields of organic and medicinal chemistry.

References

-

Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases. Bioorganic & Medicinal Chemistry, 17(2), 699–708. [Link]

-

Recent Advances in the Synthesis of 2H-1,4-Benzoxazin-3-(4H) -ones. ResearchGate. [Link]

-

Benzoxazinone synthesis. Organic Chemistry Portal. [Link]

-

Synthesis of some Heterocyclic Compounds from 1,4-Benzoxazine-3-one. ResearchGate. [Link]

-

Recent Advances in the Synthesis of 2H-1,4-Benzoxazin-3-(4H) -ones. ResearchGate. [Link]

-

Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC - NIH. [Link]

-

The Use of Aryl Hydrazide Linkers for the Solid Phase Synthesis of Chemically Modified Peptides. UNT Digital Library. [Link]

-

Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. New Journal of Chemistry. [Link]

-

Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. PMC - NIH. [Link]

-

Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. MDPI. [Link]

- A photolabile linker for the solid-phase synthesis of hydrazides and pyranopyrazoles.

-

Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers. [Link]

-

1,4-Benzoxazin-3(4H)-one (1) and its biologically active derivatives. ResearchGate. [Link]

-

Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. ACS Publications. [Link]

-

Safety-Catch Linkers for Solid-Phase Peptide Synthesis. MDPI. [Link]

-

2-(2-Nitrophenyl)acetohydrazide. PMC - NIH. [Link]

-

Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Semantic Scholar. [Link]

-

Synthesis and anti-inflammatory activity of substituted 2H-1,4- pyridoxazin-3(4H)-one derivatives. JOCPR. [Link]

-

Intramolecular sensitization of photocleavage of the photolabile 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) protecting group: photoproducts and photokinetics of the release of nucleosides. PubMed. [Link]

-

Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. UC Davis. [https://bonds.faculty.ucdavis.edu/wp-content/uploads/sites/9 Bonds/2016/09/2006-Lam-Tetrahedron-Lett-47-5953-5956.pdf]([Link] Bonds/2016/09/2006-Lam-Tetrahedron-Lett-47-5953-5956.pdf)

-